molecular formula C12H18N2O3S B5677599 3-[(diethylamino)sulfonyl]-4-methylbenzamide

3-[(diethylamino)sulfonyl]-4-methylbenzamide

Cat. No. B5677599
M. Wt: 270.35 g/mol
InChI Key: FQHNTMHMJISPDM-UHFFFAOYSA-N
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Description

3-[(Diethylamino)sulfonyl]-4-methylbenzamide is a compound that has been studied in various contexts due to its interesting chemical and physical properties. While the direct studies on this specific compound are limited, related research on similar sulfonamide and benzamide derivatives provides valuable insights into its potential synthesis methods, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For this compound, a likely synthesis route could involve the reaction of 4-methylbenzoyl chloride with diethylamine under basic conditions, followed by sulfonation of the amide nitrogen. This is analogous to the reported synthesis of related sulfonamide compounds where selective functional group transformations are utilized to introduce the sulfonyl and amide functionalities (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, typically features planar amide bonds due to resonance, with potential for intramolecular hydrogen bonding depending on the substituents' positions and nature. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used for structure elucidation of such compounds (Pang et al., 2006).

Chemical Reactions and Properties

Sulfonamide and benzamide groups are known for their stability under various conditions, but they can undergo specific chemical reactions. For instance, sulfonamides can participate in sulfonation and aminosulfonylation reactions, offering pathways to introduce or modify functional groups at the sulfonamide nitrogen (Wang et al., 2019). Similarly, benzamides can undergo nucleophilic substitution reactions, allowing for the modification of the aromatic ring or the amide moiety.

properties

IUPAC Name

3-(diethylsulfamoyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-14(5-2)18(16,17)11-8-10(12(13)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNTMHMJISPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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